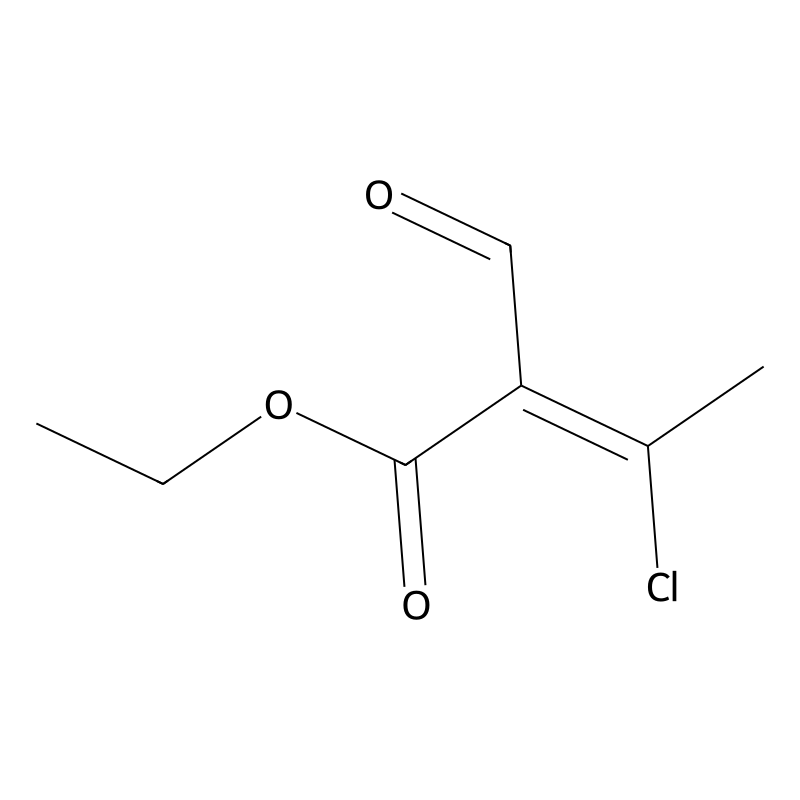(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester is an organic compound characterized by its unique structure, which includes a chloroformyl group and an ethyl ester. It belongs to the class of α,β-unsaturated esters and is represented by the molecular formula C₇H₉ClO₃. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. The "(Z)" designation indicates a specific geometric isomerism, denoting the arrangement of substituents around the double bond in the molecule.
- Oxidation: This process converts the compound into corresponding carboxylic acids.
- Reduction: The formyl group can be reduced to an alcohol group.
- Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions- Oxidation: Typically involves potassium permanganate or chromium trioxide as oxidizing agents.
- Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions often utilize reagents like sodium azide or thiourea.
Major Products- Oxidation: Produces carboxylic acids.
- Reduction: Yields alcohols.
- Substitution: Results in various substituted derivatives depending on the nucleophile used.
- Oxidation: Produces carboxylic acids.
- Reduction: Yields alcohols.
- Substitution: Results in various substituted derivatives depending on the nucleophile used.
Research indicates that (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester exhibits potential biological activity, particularly in its interactions with biomolecules. It acts as an electrophile, capable of reacting with nucleophilic sites on proteins and other biological macromolecules. This property may lead to significant alterations in the function of these target molecules, making it a subject of interest in drug development and medicinal chemistry .
The synthesis of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester typically involves:
- Reactants: 3-chloroacrylic acid and ethyl formate.
- Catalysts: A base such as sodium hydroxide is used to facilitate the formation of the ester linkage.
- Reaction Conditions: The mixture is heated under controlled conditions to promote product formation.
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity using industrial-grade reagents and large-scale reactors .
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester has diverse applications:
- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
- Biology: Investigated for its potential interactions with biomolecules.
- Medicine: Explored for possible applications in drug development due to its unique structural features.
- Industry: Used in producing specialty chemicals and materials .
Studies on the interactions of (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester with various biomolecules have shown that it can form covalent bonds with nucleophilic sites, potentially altering their functionality. This mechanism is crucial for understanding its biological effects and therapeutic potential.
Several compounds share structural features with (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-but-2-enoic acid ethyl ester | C₆H₉ClO₂ | Lacks formyl group; simpler structure |
| 4-Chloro-cinnamic acid ethyl ester | C₉H₉ClO₂ | Contains a different positioning of chloro group |
| (E)-3-Chloro-2-formyl-but-2-enoic acid | C₇H₉ClO₃ | Geometric isomer; differs in spatial arrangement |
Uniqueness
(Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester stands out due to its specific geometric configuration and the presence of both chloroformyl and ethyl ester functionalities. These features contribute to its distinct reactivity patterns and potential applications compared to similar compounds .







